![molecular formula C31H25N3O3 B5324417 N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)
N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide
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Overview
Description
N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide, also known as QM-1, is a novel compound that has been synthesized for scientific research purposes. QM-1 has shown potential in various fields of research, including cancer treatment, neurodegenerative diseases, and infectious diseases.
Mechanism of Action
The mechanism of action of N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide is not fully understood. However, it has been suggested that this compound induces apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase. This compound has also been shown to have antiviral and antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide is its potential in various fields of research. This compound has shown promising results in cancer research, neurodegenerative disease research, and infectious disease research. However, one limitation of this compound is its limited availability. This compound is a novel compound, and its synthesis method is not widely known. This limits its availability for lab experiments.
Future Directions
There are several future directions for N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide research. In cancer research, this compound could be further studied for its potential as a cancer treatment. In neurodegenerative disease research, this compound could be further studied for its neuroprotective effects. In infectious disease research, this compound could be further studied for its antiviral and antibacterial properties. Additionally, the synthesis method of this compound could be further optimized to increase its availability for lab experiments.
Synthesis Methods
The synthesis of N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide involves the reaction of 4-methoxybenzaldehyde, 8-hydroxyquinoline, and 4-biphenylcarbohydrazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder with a molecular weight of 464.55 g/mol.
Scientific Research Applications
N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide has shown potential in various fields of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious disease research, this compound has been shown to have antiviral and antibacterial properties.
properties
IUPAC Name |
N-[(Z)-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylideneamino]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O3/c1-36-28-17-12-22(19-27(28)21-37-29-11-5-9-25-10-6-18-32-30(25)29)20-33-34-31(35)26-15-13-24(14-16-26)23-7-3-2-4-8-23/h2-20H,21H2,1H3,(H,34,35)/b33-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQBKHFXEVQNNH-UCMJSZAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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